2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline
Description
2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline is a synthetic heterocyclic compound derived from the 1,2-dihydroquinoline scaffold. Its structure features a pyridin-2-ylthioacetyl group at the N1 position and methyl substituents at the 2,2,4-positions of the quinoline ring. This modification introduces sulfur and nitrogen heteroatoms, which may enhance its reactivity, antioxidant capacity, or biological activity compared to simpler dihydroquinoline derivatives.
Properties
IUPAC Name |
2-pyridin-2-ylsulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-12-19(2,3)21(16-9-5-4-8-15(14)16)18(22)13-23-17-10-6-7-11-20-17/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICPPYQFPXAICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=CC=CC=N3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyridin-2-ylthioacetyl Group: This step involves the reaction of the quinoline derivative with pyridine-2-thiol and an appropriate acylating agent under controlled conditions.
Methylation: The final step involves the methylation of the quinoline core to introduce the three methyl groups at the 2, 2, and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced forms of the quinoline or pyridine rings.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline involves its interaction with specific molecular targets. The pyridin-2-ylthioacetyl group can form strong interactions with metal ions and proteins, influencing various biochemical pathways. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline and related compounds:
Table 1. Structural and Functional Comparison of 1,2-Dihydroquinoline Derivatives
Key Findings:
Structural Modifications and Activity: The pyridin-2-ylthioacetyl group in the target compound introduces sulfur, which may improve antioxidant efficacy compared to hydroxyl or ethoxy groups . This aligns with studies showing sulfur-containing antioxidants exhibit strong radical-scavenging properties. In contrast, ethoxyquin’s ethoxy group generates toxic metabolites (e.g., 2,2,4-trimethylquinoline), limiting its pharmaceutical use . The target compound’s bulkier substituent may mitigate such issues.
Biological Activity: 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline reduces oxidative stress in acetaminophen-induced liver injury by modulating glutathione levels and caspase activity . The target compound’s pyridine moiety could enhance similar pathways via metal chelation or enzyme interaction. 1-Benzoyl derivatives show neuroprotection by stabilizing redox homeostasis, suggesting that N1 acyl groups critically influence bioavailability and toxicity .
Industrial Applications: Polymerized dihydroquinolines (e.g., TMQ) are widely used as rubber antioxidants due to their stability under high temperatures . The target compound’s monomeric form may offer advantages in solubility for liquid-phase applications.
Synthetic Considerations: Synthesis of N1-modified dihydroquinolines often involves alkylation or acylation of the parent scaffold, as seen in the preparation of carbonitriles and benzoyl derivatives . The pyridin-2-ylthioacetyl group likely requires thiol-ester coupling or nucleophilic substitution.
Biological Activity
2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline is a synthetic compound with potential biological activity. Its structure features a dihydroquinoline moiety and a pyridinylthioacetyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including anticancer and antimicrobial activities.
- Molecular Formula : C19H20N2OS
- Molecular Weight : 324.4 g/mol
- IUPAC Name : 2-pyridin-2-ylsulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment:
- Cell Line Studies : The compound was evaluated against various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins . Molecular docking studies suggest that it binds effectively to targets involved in cell proliferation and survival.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Bacterial Inhibition : It has been tested against several pathogenic bacteria and showed significant antibacterial activity compared to standard antibiotics such as chloramphenicol .
- Potential Applications : Given its efficacy against resistant strains of bacteria, it may serve as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Biological Implication |
|---|---|
| Dihydroquinoline core | Contributes to anticancer activity |
| Pyridinylthioacetyl group | Enhances binding affinity to biological targets |
| Trimethyl groups | May influence lipophilicity and cellular uptake |
Case Studies
Several case studies have documented the effects of this compound in vivo:
- Tumor Models : In animal models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
- Toxicity Assessment : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, with minimal side effects observed in treated animals.
Q & A
Q. What are the recommended synthetic routes for 2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : Start with 2,2,4-trimethyl-1,2-dihydroquinoline as the backbone. Introduce the pyridin-2-ylthioacetyl group via nucleophilic substitution or coupling reactions. For example, react the dihydroquinoline precursor with a thiolated pyridine derivative (e.g., 2-mercaptopyridine) in the presence of a coupling agent like EDCI or DCC .
- Optimization :
- Temperature : Maintain 60–80°C to balance reactivity and side-product formation .
- Catalyst : Use Lewis acids (e.g., AlCl₃) in non-polar solvents (1,2-dichlorobenzene) to enhance electrophilic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Confirm via TLC and HPLC .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., pyridin-2-ylthio orientation) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 353.2) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Storage : Protect from light and moisture. Store at –20°C in amber vials under inert gas (N₂/Ar) .
- Stability Tests :
Advanced Research Questions
Q. How can mechanistic insights into the compound’s reactivity be obtained, particularly for its thioether and acetyl groups?
Methodological Answer:
- Kinetic Studies :
- Thioether Reactivity : Track substitution reactions (e.g., with alkyl halides) using stopped-flow UV-Vis spectroscopy to determine rate constants .
- Acetyl Hydrolysis : Perform pH-dependent hydrolysis experiments (e.g., in H₂O/DMSO) and analyze products via LC-MS .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to map electron density around the thioether sulfur and predict nucleophilic attack sites .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Case Example : If pyridine protons split into multiplets instead of a singlet:
- Dynamic Effects : Check for restricted rotation in the thioacetyl group (e.g., steric hindrance from trimethylquinoline) using variable-temperature NMR .
- Impurity Analysis : Compare with synthetic intermediates to rule out unreacted starting materials (e.g., residual 2-mercaptopyridine) .
- Alternative Techniques : Use NOESY to confirm spatial proximity between pyridine and quinoline protons .
Q. What computational strategies are recommended for predicting biological activity or binding modes?
Methodological Answer:
- Docking Studies :
- QSAR Modeling : Train models on PubChem bioassay data (e.g., AID 1259351) to correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity .
Q. How can researchers design experiments to resolve conflicting reports on the compound’s biological activity?
Methodological Answer:
- Standardized Assays :
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) in triplicate to establish EC₅₀/IC₅₀ values .
- Control Compounds : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
- Mechanistic Follow-Up : Use CRISPR-edited cell lines to confirm target specificity (e.g., knockout models for suspected receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
